Propanocaine hydrochloride Propanocaine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1679-79-4
VCID: VC17142225
InChI: InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)16-15-19(17-11-7-5-8-12-17)23-20(22)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H
SMILES:
Molecular Formula: C20H26ClNO2
Molecular Weight: 347.9 g/mol

Propanocaine hydrochloride

CAS No.: 1679-79-4

Cat. No.: VC17142225

Molecular Formula: C20H26ClNO2

Molecular Weight: 347.9 g/mol

* For research use only. Not for human or veterinary use.

Propanocaine hydrochloride - 1679-79-4

Specification

CAS No. 1679-79-4
Molecular Formula C20H26ClNO2
Molecular Weight 347.9 g/mol
IUPAC Name [3-(diethylamino)-1-phenylpropyl] benzoate;hydrochloride
Standard InChI InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)16-15-19(17-11-7-5-8-12-17)23-20(22)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H
Standard InChI Key BTEONAMWIGDTPT-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Properties

Propanocaine hydrochloride is derived from propanocaine, an ester-based compound with the empirical formula C20H25NO2\text{C}_{20}\text{H}_{25}\text{NO}_2 and a molecular weight of 311.42 g/mol . The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical agents. Key physicochemical properties of the base compound include:

PropertyValue
Melting point<25 °C
Boiling point425.0±38.0 °C (Predicted)
Density1.055±0.06 g/cm³ (Predicted)
pKa10.06±0.25 (Predicted)

The molecular structure features a piperidinol core modified with morpholinomethyl and phenyl groups, linked to a p-aminobenzoate moiety . This design is reminiscent of procaine and tetracaine, which are ester-type local anesthetics .

Synthesis and Industrial Applications

Propanocaine is synthesized via esterification reactions, typically involving the condensation of substituted piperidinol derivatives with aromatic acids. Industrial applications prioritize non-medical uses, such as chemical intermediates for specialty polymers or agrochemicals . The hydrochloride salt is likely produced through protonation of the tertiary amine group using hydrochloric acid, a standard method for improving crystallinity and handling.

Research Gaps and Future Directions

  • Pharmacokinetics: Absorption, distribution, and metabolism profiles of propanocaine hydrochloride remain uncharacterized. Comparative studies with procaine could clarify its bioavailability and half-life.

  • Therapeutic Efficacy: Preclinical trials are needed to assess local anesthetic potency and antiviral activity, particularly against enveloped viruses.

  • Toxicological Profiles: Chronic toxicity and carcinogenicity data are essential for risk assessment in industrial applications.

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